(3S,5R)-3-(aminomethyl)-5-methyloctanoic acid;hydrochloride
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Overview
Description
(3S,5R)-3-(aminomethyl)-5-methyloctanoic acid;hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable reagent in synthetic chemistry and a potential therapeutic agent in medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid;hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (3S,5R) configuration. The reaction conditions often include controlled temperatures, pH levels, and the use of solvents that favor the desired stereochemical outcome .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to ensure consistent production quality. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-3-(aminomethyl)-5-methyloctanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or alkoxides. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
(3S,5R)-3-(aminomethyl)-5-methyloctanoic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
(3S,5R)-3-Aminomethyl-5-methyloctanoic Acid: A closely related compound with similar structural features and applications.
3-Amino-5-methylisoxazole: Another compound with comparable chemical properties and reactivity.
Uniqueness
(3S,5R)-3-(aminomethyl)-5-methyloctanoic acid;hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature allows for selective interactions with biological targets, making it a valuable tool in medicinal chemistry and drug development.
Properties
Molecular Formula |
C10H22ClNO2 |
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Molecular Weight |
223.74 g/mol |
IUPAC Name |
(3S,5R)-3-(aminomethyl)-5-methyloctanoic acid;hydrochloride |
InChI |
InChI=1S/C10H21NO2.ClH/c1-3-4-8(2)5-9(7-11)6-10(12)13;/h8-9H,3-7,11H2,1-2H3,(H,12,13);1H/t8-,9+;/m1./s1 |
InChI Key |
IRDFQFUZIBIBFQ-RJUBDTSPSA-N |
Isomeric SMILES |
CCC[C@@H](C)C[C@@H](CC(=O)O)CN.Cl |
Canonical SMILES |
CCCC(C)CC(CC(=O)O)CN.Cl |
Origin of Product |
United States |
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